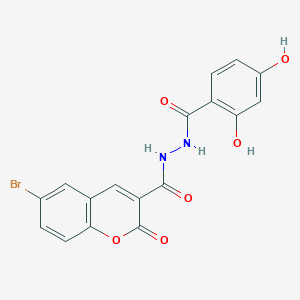

6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a derivative of chromene, which is a class of organic compounds with notable biological activities. Chromene derivatives have been extensively studied due to their potential therapeutic applications, including their role as agonists for G protein-coupled receptors (GPCRs) like GPR35. The compound of interest, although not directly mentioned in the provided papers, shares structural similarities with the compounds discussed, such as the presence of a bromine atom and a chromene backbone, which suggests it may have similar biological properties or applications.

Synthesis Analysis

The synthesis of related chromene derivatives involves multiple steps, including the introduction of bromine, the formation of carboxylic acid groups, and the attachment of various substituents to the chromene core. For instance, the synthesis of a potent GPR35 agonist involved the methylation of a precursor followed by ester hydrolysis to obtain the final radiolabeled compound with high specific activity . This suggests that the synthesis of 6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide would also require careful planning of the synthetic route to introduce the appropriate functional groups while maintaining the integrity of the chromene structure.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the dihedral angle between the benzene and the heterocyclic rings, which can influence the compound's biological activity. For example, in a related compound, the dihedral angle between the benzene and furan rings is reported to be 10.0(2)°, which contributes to the molecule's overall conformation and may affect its interaction with biological targets . The molecular structure of 6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide would likely exhibit similar conformational features that are crucial for its biological function.

Chemical Reactions Analysis

Chromene derivatives can participate in various chemical reactions, particularly those involving their functional groups. The presence of hydroxyl, carboxylic, and hydrazide groups can lead to the formation of hydrogen bonds and coordination with metal ions, as seen in the synthesis of an oxovanadium(V) complex derived from a related benzohydrazone compound . These reactions are not only important for the synthesis of the compounds but also for understanding their potential interactions with biological macromolecules or metal ions in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of bromine and other substituents can affect the compound's lipophilicity and, consequently, its pharmacokinetic profile. The crystal structure and hydrogen bonding patterns, as observed in related compounds, can give insights into the compound's solid-state properties and its behavior in different environments . The oxovanadium complex derived from a benzohydrazone compound also exhibited specific thermal properties, which were studied through thermal analysis . These properties are essential for the practical application and handling of the compound in both research and potential therapeutic use.

Applications De Recherche Scientifique

Antimicrobial and Lipase Inhibition Properties

A study by Kahveci et al. (2015) developed a microwave-assisted synthesis protocol for new coumarin derivatives, including 6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide. This compound showed effective antimicrobial activity against Escherichia coli and good lipase inhibition properties, highlighting its potential in addressing bacterial infections and metabolic disorders related to lipase activity (Kahveci, Yılmaz, Menteşe, & Ülker, 2015).

Antifungal and DNA Cleavage Studies

Patil et al. (2011) synthesized Co(II), Ni(II), and Cu(II) complexes with Schiff bases derived from 6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide and investigated their antifungal activities and DNA cleavage capabilities. The study demonstrated the potential of these complexes in antifungal applications and their role in DNA interactions, suggesting their utility in genetic studies and antifungal treatments (Patil, Unki, Kulkarni, Naik, & Badami, 2011).

Synthesis for Heterocyclic Compound Studies

Saeed and Ibrar (2011) conducted a study involving the synthesis of 6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide for creating heterocyclic compounds. This study is significant for exploring the diverse chemical properties and reactions of these compounds, contributing to the broader field of organic chemistry and drug development (Saeed & Ibrar, 2011).

Anticonvulsant Activity

T.C et al. (2021) explored the anticonvulsant activity of novel 1,3,4-oxadiazole derivatives, including 6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide. This study is crucial for understanding the potential therapeutic applications of these compounds in treating seizure disorders (T.C, Jainey, Kumar, & Revanasiddappa, 2021).

Propriétés

IUPAC Name |

6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O6/c18-9-1-4-14-8(5-9)6-12(17(25)26-14)16(24)20-19-15(23)11-3-2-10(21)7-13(11)22/h1-7,21-22H,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSNNXXAZZRVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol](/img/structure/B3000849.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B3000850.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)

![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)

![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3000868.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)